molecular formula C17H14N2O3 B2588684 (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 313956-49-9

(2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No. B2588684
M. Wt: 294.31
InChI Key: SJXOHZVKBSIBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Techniques like thermal analysis, spectroscopic analysis, and others are used .

Scientific Research Applications

Crystal Structure and Polymorphism

The compound (2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide and its derivatives have been examined for their crystal structure and polymorphism. One study reveals that 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative, 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, exhibit distinct crystal structures and polymorphism, showcasing unique anti-rotamer conformations and trans- or cis-related amide O atoms to the O atom of the pyran ring (Reis et al., 2013).

Chemical Reactivity and Transformation

The reactivity of chromone-3-carboxamide has been explored, showcasing its transformation into various compounds like 4-hydroxycoumarin-3-carboxaldehyde and 3-aminomethylene-2H-chroman-2,4-dione. This study highlights the compound's versatility in forming different chemical structures under specific conditions (Ibrahim, 2009).

Synthesis of Heterocycles

Research indicates the synthesis of a range of heterocycles starting from 2-imino-N-phenyl-2H-chromene-3-carboxamide, leading to the formation of functionalized chromenes and other structurally diverse compounds. These findings are crucial in understanding the synthesis process and the potential applications of these heterocycles (Azab & Latif, 2012).

Synthesis and Characterization of Novel Derivatives

The synthesis and structural characterization of novel 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamides were undertaken, highlighting their significance as inhibitors of monoamino oxidase-B and ligands for adenosine receptors. This research adds valuable information to the chromone database and aids in understanding structure-activity relationships (Reis et al., 2014).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

8-methoxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-5-6-11-10-13(16(18)20)17(22-15(11)14)19-12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXOHZVKBSIBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.